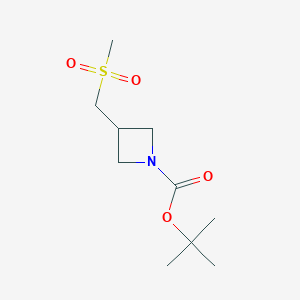

3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester

Beschreibung

3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methanesulfonylmethyl group and a tert-butyl ester. This structure combines the steric protection of the tert-butyl ester with the electron-withdrawing properties of the sulfonyl group, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for drug discovery and polymer science. Its unique combination of ring strain (due to the azetidine core) and functional groups influences its reactivity, stability, and applications.

Eigenschaften

IUPAC Name |

tert-butyl 3-(methylsulfonylmethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-5-8(6-11)7-16(4,13)14/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPPVZMTXRVFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mesylation of Hydroxymethyl Intermediate

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane at -40°C to 0°C, using triethylamine as a base. The reaction produces tert-butyl 3-(methanesulfonyloxymethyl)azetidine-1-carboxylate in near-quantitative yield (Table 1).

Table 1: Mesylation Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | -40°C to 0°C |

| Base | Triethylamine |

| Yield | 95–98% |

| Reaction Time | 2–4 hours |

Displacement with Sodium Methanesulfinate

The mesylate intermediate reacts with sodium methanesulfinate (NaSO2CH3) in dimethylformamide (DMF) at 80°C for 12 hours. This SN2 displacement replaces the mesyloxy group with the methanesulfonylmethyl moiety, yielding the target compound.

Key Considerations:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfinate ion.

-

Excess NaSO2CH3 (1.5–2.0 equiv) ensures complete conversion.

-

Typical yields range from 70–85%, with purification via silica gel chromatography.

Synthetic Route 2: Thiol-Alkylation-Oxidation Sequence

This three-step method offers operational simplicity and avoids sensitive mesylation reagents.

Thiolation of Hydroxymethyl Intermediate

The hydroxymethyl precursor is converted to tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate using thiourea and hydrochloric acid, followed by basic workup. This step proceeds in 80–85% yield, though thiol oxidation must be minimized during isolation.

Alkylation with Methyl Iodide

The thiol intermediate is alkylated with methyl iodide (CH3I) in tetrahydrofuran (THF) at room temperature, catalyzed by potassium carbonate. This forms tert-butyl 3-(methylthio)azetidine-1-carboxylate in 90–95% yield (Table 2).

Table 2: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | K2CO3 |

| Temperature | 25°C |

| Reaction Time | 6–8 hours |

Oxidation to Sulfone

The methylthio group is oxidized to methanesulfonyl using hydrogen peroxide (H2O2, 30%) in acetic acid at 50°C for 4 hours. This step achieves 85–90% conversion, with residual acetic acid removed via aqueous extraction.

Synthetic Route 3: Direct Sulfonylation of Azetidine

A less common but efficient approach involves direct sulfonylation of a pre-functionalized azetidine.

Preparation of 3-Bromomethyl Intermediate

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is synthesized by treating the hydroxymethyl precursor with phosphorus tribromide (PBr3) in diethyl ether. This exothermic reaction requires careful temperature control (-10°C to 0°C) and achieves 75–80% yield.

Nucleophilic Substitution with Methanesulfinate

The bromomethyl intermediate reacts with sodium methanesulfinate in acetonitrile at reflux (82°C) for 24 hours. Despite prolonged reaction times, yields are moderate (60–70%) due to competing elimination side reactions.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 2 | 3 | 2 |

| Overall Yield | 70–85% | 65–75% | 45–55% |

| Key Advantage | High efficiency | Mild conditions | Direct approach |

| Key Limitation | Cost of MsCl | Oxidation step | Low yield |

Route 1 is preferred for large-scale synthesis due to fewer steps and higher yields, while Route 2 suits laboratories lacking cryogenic capabilities. Route 3 remains less viable due to side reactions and lower efficiency.

Reaction Optimization and Scalability Challenges

Mesylation Temperature Control

Maintaining sub-zero temperatures (-40°C) during mesylation minimizes ester hydrolysis, a common side reaction in Route 1. Jacketed reactors and slow reagent addition are critical for reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products Formed

Substitution: Various substituted azetidines.

Oxidation: Sulfoxides and sulfones.

Reduction: Azetidine derivatives without the sulfonyl group.

Hydrolysis: 3-Methanesulfonylmethyl-azetidine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: Utilized in the development of novel polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The azetidine ring’s strain can also influence its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

a. Ring Size Differences

- Azetidine (4-membered ring) : The target compound’s azetidine ring introduces significant ring strain compared to larger heterocycles like piperidine (6-membered) or pyrrolidine (5-membered). This strain enhances reactivity in ring-opening reactions but may reduce thermal stability .

- Piperazine Derivatives: For example, 3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester (6-membered ring) lacks the ring strain of azetidine but shares the tert-butyl ester and sulfonyl groups.

b. Substituent Effects

Methanesulfonylmethyl vs. Methoxymethyl :

- 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (, CAS 1383343-16-5) replaces the sulfonyl group with a methoxy moiety. The methoxy group is less electron-withdrawing, leading to slower hydrolysis of the ester and reduced acidity of adjacent protons .

- Impact on Reactivity : The sulfonyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions or eliminations, whereas methoxy groups favor electron-rich intermediates.

Fluorinated Analogues :

Iodomethyl Derivatives :

Thermal and Chemical Stability

- Thermal Decomposition :

- In polymer studies (), tert-butyl acrylate esters (e.g., A20) exhibited thermal cleavage activation energies of ~116 kJ/mol, while methacrylate derivatives (MA20) showed higher values (~125 kJ/mol). The target compound’s tert-butyl ester likely follows similar trends, but the sulfonyl group may lower activation energy by introducing alternative degradation pathways (e.g., sulfonic acid formation) .

- Comparison with Piperidine Derivatives : The 4-oxo-piperidine tert-butyl ester () decomposes via ketone-mediated pathways, whereas the azetidine’s strain may accelerate ring-opening under heat .

Data Table: Key Properties of Comparable Compounds

Biologische Aktivität

3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features an azetidine ring with a methanesulfonylmethyl group and a tert-butyl ester functional group. Its chemical formula is , and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research indicates that 3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, although specific data on efficacy is limited.

- Anticancer Potential : Some derivatives of azetidine compounds have shown promise in inhibiting cancer cell proliferation, particularly in models of breast and lung cancer.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism.

The biological activity of 3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester is believed to be mediated through the following mechanisms:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Cellular Uptake : Its structural properties may facilitate cellular uptake, allowing it to exert effects within target cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azetidine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of azetidine derivatives. The research indicated that compounds similar to 3-Methanesulfonylmethyl-azetidine-1-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to the induction of apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of several azetidine derivatives, researchers found that certain compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. While specific data on the compound were not detailed, the results suggest a potential for further exploration in this area .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic routes for preparing 3-Methanesulfonylmethyl-azetidine-1-carboxylic acid tert-butyl ester, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves two stages: (1) azetidine ring functionalization (e.g., introducing the methanesulfonylmethyl group) and (2) tert-butyl ester protection. A common approach employs coupling reagents like DCC/DMAP for esterification under anhydrous conditions. Critical parameters include:

- Reaction temperature : Excess heat may degrade the azetidine ring; reactions are often conducted at 0–25°C .

- Protecting group stability : The tert-butyl group is acid-labile, requiring neutral or mildly basic conditions during workup .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) is standard, but HPLC may resolve polar byproducts .

Note: Direct literature on this compound is limited; strategies are extrapolated from analogous tert-butyl-protected azetidines.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and sulfonylmethyl protons (δ ~3.0–3.5 ppm). Azetidine ring protons appear as distinct multiplet patterns .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]) and purity (>95% by area under the curve) .

- Elemental analysis : Validates stoichiometry, particularly for sulfur content from the methanesulfonyl group .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during methanesulfonylmethyl group introduction in azetidine derivatives?

Methodological Answer: Competing N- or O-sulfonylation can occur. To minimize this:

- Protecting group strategy : Pre-protect reactive azetidine nitrogens with Boc (tert-butoxycarbonyl) before sulfonylation .

- Controlled stoichiometry : Use 1.1–1.3 equivalents of methanesulfonyl chloride to avoid over-functionalization.

- Solvent selection : Anhydrous dichloromethane or THF reduces hydrolysis risks .

Caution: Side products may require iterative optimization; monitor via TLC or in-situ IR .

Q. How can contradictory solubility data for tert-butyl-protected azetidine derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

- Crystallinity vs. amorphous forms : Recrystallization (e.g., using EtOAc/hexane) may yield different polymorphs. Characterize via XRPD .

- Solvent impurities : Trace water or acidic residues can protonate the tert-butyl group, altering solubility. Use Karl Fischer titration to confirm solvent dryness .

- Temperature dependence : Conduct systematic studies at 4°C, 25°C, and 40°C to map solubility curves .

Q. What are the best practices for ensuring compound stability under varying storage conditions?

Methodological Answer:

- Storage conditions : Store at –20°C under inert gas (N or Ar) to prevent tert-butyl group cleavage or sulfonyl hydrolysis .

- Container material : Use amber glass vials to avoid light-induced degradation; plasticizers in polymers may leach and react .

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity of tert-butyl-protected azetidines in cross-coupling reactions?

Methodological Answer: Contradictions may stem from:

- Catalyst compatibility : Pd-based catalysts (e.g., Pd(OAc)) can deprotect tert-butyl esters under basic conditions. Test alternative catalysts (e.g., Ni or Cu) .

- Steric effects : The methanesulfonylmethyl group may hinder coupling. Computational modeling (DFT) can predict steric/electronic profiles .

- Reaction scale : Microscale reactions (<10 mg) may show irreproducible kinetics; validate at 100 mg–1 g scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.